5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose
Brand Name: Vulcanchem
CAS No.: 94801-01-1
VCID: VC20762743
InChI: InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
SMILES: CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C
Molecular Formula: C9H15N3O5
Molecular Weight: 245.23 g/mol

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose

CAS No.: 94801-01-1

Cat. No.: VC20762743

Molecular Formula: C9H15N3O5

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose - 94801-01-1

CAS No. 94801-01-1
Molecular Formula C9H15N3O5
Molecular Weight 245.23 g/mol
IUPAC Name (5S,6S,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol
Standard InChI InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
Standard InChI Key GYSFIJJRAZOESF-JAKMQLQISA-N
Isomeric SMILES CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O)C
SMILES CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C
Canonical SMILES CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C

Chemical Properties and Structure

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is characterized by specific chemical and structural properties that make it valuable for specialized research applications. The compound features a fructose backbone with selective modifications that enhance its reactivity profile.

Basic Chemical Information

The compound has well-defined chemical properties as outlined in the table below:

PropertyValue
CAS Number94801-01-1
Molecular FormulaC9H15N3O5
Molecular Weight245.234 g/mol
IUPAC Name(5S,7R,8S,9S)-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonane-8,9-diol
Synonyms5-azido-5-deoxy-1,2-O-isopropylidene-β-D-fructopyranose; 5-Azido-5-deoxy-1,2-O-(1-Methylethylidene)-β-D-fructopyranose

The molecular structure features a six-membered pyranose ring with specific functional groups that contribute to its chemical behavior and reactivity . The presence of the azido group at the C-5 position is particularly significant as it enables the compound to participate in various chemical transformations, especially click chemistry reactions.

Structural Features

The compound is structurally distinguished by three key features that determine its chemical behavior:

  • The azido group at the C-5 position, which serves as a reactive site for click chemistry applications

  • The isopropylidene protection at the C-1 and C-2 positions, which shields these hydroxyl groups during reactions

  • Free hydroxyl groups at the C-3 and C-4 positions, which can be further modified to create derivatives

This specific arrangement of functional groups allows the compound to serve as a valuable starting material for the synthesis of more complex carbohydrate derivatives and bioconjugates. The spatial arrangement of these groups is crucial for the compound's stereochemical properties and its ability to engage in stereoselective reactions.

Synthesis Methods

The preparation of 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose involves several strategic chemical steps, starting from readily available carbohydrate precursors.

Traditional Synthesis Route

The synthesis typically begins with beta-D-fructopyranose, which undergoes a series of protection and functionalization reactions. The general synthetic pathway involves:

  • Protection of the C-1 and C-2 hydroxyl groups using isopropylidene

  • Selective functionalization of the C-5 position to introduce a leaving group

  • Substitution with an azide nucleophile to introduce the azido functionality

  • Purification and isolation of the final product

Applications in Research

5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose has found extensive applications across multiple research domains, particularly in carbohydrate chemistry and glycobiology.

Carbohydrate Chemistry

In carbohydrate chemistry, this compound serves as a valuable building block for:

  • The synthesis of complex carbohydrate structures with defined functional patterns

  • Development of glycomimetics with specialized biological activities

  • Structure-activity relationship studies involving carbohydrate derivatives

  • Investigation of carbohydrate-based catalysts and materials

The presence of the azido group provides a reactive handle that can be exploited for various transformations, allowing the preparation of a diverse range of derivatives with tailored properties. This versatility has positioned the compound as a key intermediate in the synthesis of specialized carbohydrate structures for biochemical research.

Glycobiology Research

In glycobiology, 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose contributes to:

  • Understanding carbohydrate-protein interactions through the creation of labeled glycoconjugates

  • Developing probes for studying glycosylation patterns in biological systems

  • Investigating the role of specific sugar moieties in cellular recognition processes

  • Creating tools for glycoprotein analysis and characterization

These applications underscore the importance of this compound in advancing our understanding of complex biological processes involving carbohydrates . The compound enables researchers to create modified sugar structures that can be integrated into biological systems for investigative purposes.

Role in Click Chemistry and Bioconjugation

One of the most significant applications of 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is in click chemistry and bioconjugation reactions, where its azido functionality plays a crucial role.

Click Chemistry Applications

The azido group in this compound readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, allowing:

  • Formation of stable triazole linkages with alkyne-containing molecules

  • Regioselective coupling under mild conditions

  • High-yielding conjugation reactions with minimal side products

  • Compatibility with various functional groups present in biomolecules

This reactivity makes the compound particularly valuable for constructing complex glycoconjugates with defined structures and properties . The click chemistry approach enables precise control over the connection points between the carbohydrate and other molecular entities.

Bioconjugation Strategies

In bioconjugation applications, this carbohydrate derivative facilitates:

  • Tagging of biomolecules for proteomics research

  • Creation of glycoprotein mimetics for structural and functional studies

  • Development of carbohydrate-based probes for biological imaging

  • Synthesis of glycodrugs with improved pharmacological properties

The mild conditions required for click reactions make this approach compatible with sensitive biological molecules, expanding the range of possible bioconjugates that can be prepared. This has important implications for drug development, diagnostics, and fundamental research in glycobiology.

Related Derivatives

Several derivatives of 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose have been developed to expand its utility in specialized applications.

Acetylated Derivatives

The most common derivative is 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-β-D-fructose (CAS 94801-00-0), which features additional acetyl protection at the C-3 and C-4 positions . This compound offers:

  • Modified solubility properties compared to the parent compound

  • Different reactivity patterns due to the absence of free hydroxyl groups

  • Enhanced stability in certain reaction conditions

  • Potential for selective deprotection strategies in sequential synthesis

The acetylation of the hydroxyl groups can be strategically reversed after click chemistry reactions to reveal the desired functionalities in the final product . This demonstrates the utility of protection group strategies in carbohydrate chemistry.

Deprotected Variants

Deprotection of the isopropylidene group leads to 5-Azido-5-deoxy-D-fructose, which has applications in:

  • Metabolic labeling studies

  • Investigation of carbohydrate uptake mechanisms

  • Development of sugar-based probes for glycobiology

  • Studies of enzyme-substrate interactions involving modified sugars

The fully deprotected version provides a closer structural mimicry of natural sugars while maintaining the reactive azido functionality for subsequent modifications . This balance between structural similarity to natural sugars and chemical reactivity makes these compounds valuable for biological studies.

SupplierLocationCatalog/Product Information
Clearsynth Labs Ltd.Hyderabad, IndiaAvailable as specialty chemical
BOC SciencesUnited StatesResearch-grade reagent
Carbosynth LimitedUnited KingdomHigh-purity carbohydrate derivative
Toronto Research ChemicalsCanadaBiochemical reagent
J & K Scientific Ltd.ChinaCustom synthesis available

These suppliers provide the compound with various specifications regarding purity, packaging, and certification . The availability from multiple sources ensures researchers can access this valuable reagent for their studies.

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